
5-Bromo-4-isopropylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-isopropylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-isopropylquinoline typically involves the bromination of 4-isopropylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually performed under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-isopropylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe) in DMSO at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Substitution: Formation of 4-isopropylquinoline derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Applications De Recherche Scientifique
5-Bromo-4-isopropylquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological targets such as DNA and proteins.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-isopropylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and isopropyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. For example, the compound may inhibit DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria, making it a potential antibacterial agent . Additionally, its interaction with cellular proteins can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropylquinoline: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Bromoquinoline: Lacks the isopropyl group, which may affect its binding affinity and specificity to biological targets.
5-Bromo-2-methylquinoline: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in steric and electronic properties.
Uniqueness
5-Bromo-4-isopropylquinoline is unique due to the combined presence of both bromine and isopropyl groups, which can synergistically enhance its chemical reactivity and biological activity. This dual substitution pattern can result in improved pharmacokinetic properties and target specificity compared to its analogues .
Propriétés
Formule moléculaire |
C12H12BrN |
|---|---|
Poids moléculaire |
250.13 g/mol |
Nom IUPAC |
5-bromo-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12BrN/c1-8(2)9-6-7-14-11-5-3-4-10(13)12(9)11/h3-8H,1-2H3 |
Clé InChI |
KSSIVAYRQPUTLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2C(=NC=C1)C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



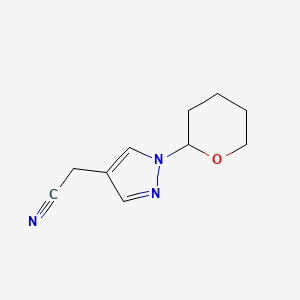
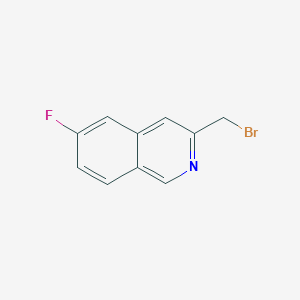
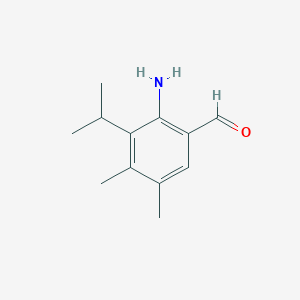

![tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13649401.png)

![5-Chlorothiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13649408.png)

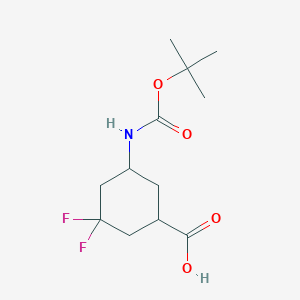
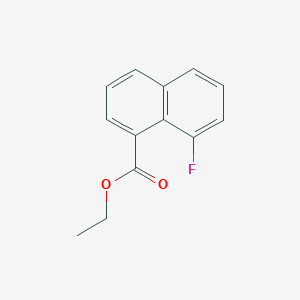

![2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13649427.png)
![3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13649432.png)
